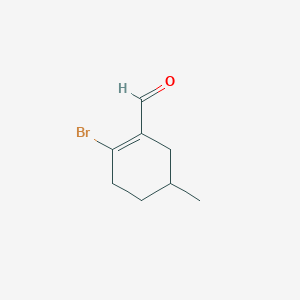![molecular formula C13H17N B14259078 7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- CAS No. 222835-93-0](/img/structure/B14259078.png)
7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[410]heptane, 7-(2-methylphenyl)- is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a halogenated compound. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and quantity.
Análisis De Reacciones Químicas
Types of Reactions
7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Azabicyclo[4.1.0]heptane
- 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Uniqueness
7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and can provide specific advantages in certain applications.
Propiedades
Número CAS |
222835-93-0 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
7-(2-methylphenyl)-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13(12)14/h2-3,6-7,12-13H,4-5,8-9H2,1H3 |
Clave InChI |
UGKRTBFRRVRQTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)
![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)

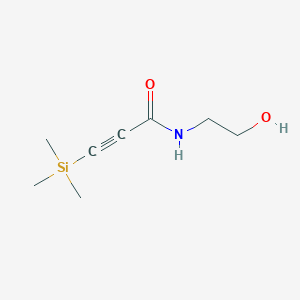
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
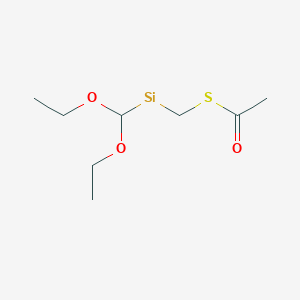
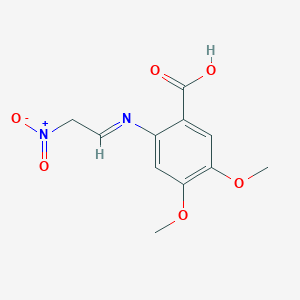
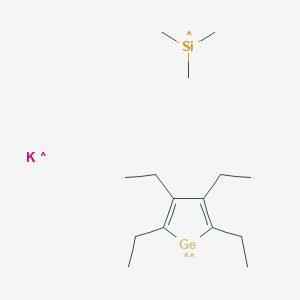
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

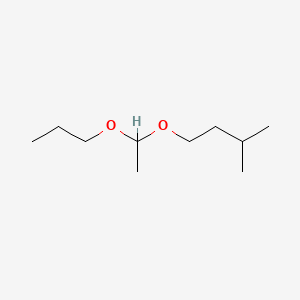
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
